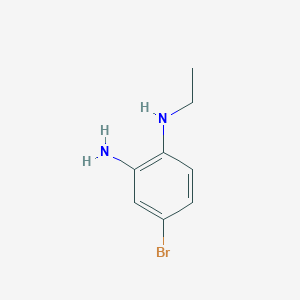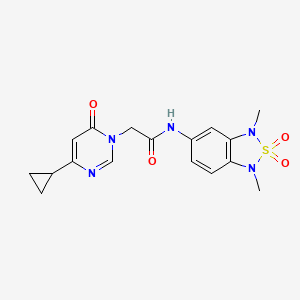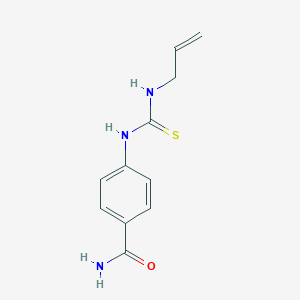![molecular formula C19H18N2O4S B2936368 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1705974-50-0](/img/structure/B2936368.png)
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under UV light . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct the azetidine ring.
The next step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the azetidine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine. The final step is the coupling of the azetidine-sulfonyl intermediate with the indole moiety, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration can further improve yields and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, typically in dichloromethane (DCM) at room temperature.
Reduction: NaBH4, usually in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are known to enhance the compound’s binding affinity to enzymes and receptors. The indole moiety can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar structural features.
4-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of sulfonyl-containing compounds.
Indole-3-carboxaldehyde: An indole derivative used in the synthesis of various bioactive molecules.
Uniqueness
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is unique due to its combination of an azetidine ring, a sulfonyl group, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
1H-indol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWODONBYBSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)




![2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2936298.png)


![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
